molecular formula C19H19NO5S2 B2570978 Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932303-43-0

Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No. B2570978
CAS RN: 932303-43-0
M. Wt: 405.48
InChI Key: IWENOKFKLYLPPF-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a chemical compound . It contains total 50 bond(s); 27 non-H bond(s), 15 multiple bond(s), 8 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), 1 ether(s) (aromatic), and 1 sulfonamide(s) (thio-/dithio-) .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring, a sulfamoyl group, and an ethyl carboxylate group . It also contains a methoxy group and a methyl group attached to the phenyl ring .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C22H23NO5S2 . Its average mass is 445.552 Da and its mono-isotopic mass is 445.101776 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Complex Organic Compounds : Research includes the development of novel synthesis pathways for complex organic molecules. For example, a study by Rajeswaran and Srinivasan (1994) discusses the synthesis of benzocarbazoloquinones via oxidative cyclization, demonstrating the role of similar compounds in facilitating complex chemical transformations Rajeswaran & Srinivasan, 1994.

  • Development of Novel Pharmacological Agents : Research on the synthesis of derivatives with potential pharmacological applications, such as anticancer agents, is also a significant area. For instance, Mohareb et al. (2016) explored the synthesis of novel thiophene and benzothiophene derivatives, evaluating their potential as anticancer agents Mohareb, Abdallah, Helal, & Shaloof, 2016.

Pharmacological Applications

  • Anticancer Activity : The synthesis of benzothiophene derivatives and their evaluation as anticancer agents indicates a focus on discovering new therapeutic options. The research by Mohareb et al. identifies compounds with significant anti-proliferative activity against various cancer cell lines, highlighting the potential of such compounds in cancer therapy Mohareb, Abdallah, Helal, & Shaloof, 2016.

Mechanism of Action

    Target of Action

    Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” would depend on its exact chemical structure and could potentially include a variety of enzymes, receptors, or transport proteins.

    Mode of Action

    The compound might interact with its targets by forming covalent or non-covalent bonds, leading to changes in the target’s function . The exact nature of these interactions would depend on the compound’s chemical structure and the nature of its target.

    Biochemical Pathways

    The compound could potentially affect a variety of biochemical pathways depending on its targets . These could include pathways involved in cell signaling, metabolism, or gene expression.

    Result of Action

    The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects . These could potentially include changes in cell function, gene expression, or cell survival.

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S2/c1-4-25-19(21)17-18(13-7-5-6-8-16(13)26-17)27(22,23)20-14-11-12(2)9-10-15(14)24-3/h5-11,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWENOKFKLYLPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

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